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molecular formula C12H18O3 B358843 (Adamantan-1-yloxy)-acetic acid CAS No. 1614-38-6

(Adamantan-1-yloxy)-acetic acid

Cat. No. B358843
M. Wt: 210.27g/mol
InChI Key: RYNSYNZPEBDAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07105558B2

Procedure details

To a stirred, ice-cooled suspension of sodium hydride (60% dispersion in mineral oil, 39.4 g, 985 mmol) in THF (250 mL) was added dropwise a solution of 1-adamantanol (50.0 g, 328 mmol) in THF (250 mL) over a period of 30 minutes. The resultant suspension was allowed to warm to ambient temperature and stirred at this temperature for 10 minutes. The suspension was re-cooled in ice/water and a solution of chloroacetic acid (46.5 g, 492 mmol) in THF (250 mL) was added slowly over 30 minutes (CARE VERY EXOTHERMIC). The coolant was removed and the suspension was stirred at ambient temperature for 30 minutes and then heated at reflux for 18 hours. The suspension was allowed to cool and carefully quenched with water (750 mL). The mixture was washed with diethyl ether (2×500 mL) and the combined organic phases were discarded. The pH of the aqueous phase was adjusted to 1 with concentrated HCl. The resultant suspension was filtered and the filter-cake washed with water (500 mL). The solid residue was dissolved in chloroform (750 mL) and then washed with saturated brine (750 mL). The organic phase was then dried over magnesium sulfate and the filtrate was evaporated at reduced pressure to give the title compound as a white solid (57.25 g, 83%). 1H NMR (CDCl3) 10.0-9.00 (1H, br s), 4.09 (2H, br s), 2.20 (3H, br s), 1.78-1.77 (6H, m), 1.70-1.58 (6H, m).
Quantity
39.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]12([OH:13])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.Cl[CH2:15][C:16]([OH:18])=[O:17]>C1COCC1>[C:3]12([O:13][CH2:15][C:16]([OH:18])=[O:17])[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH2:4]1)[CH2:12]2 |f:0.1|

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
46.5 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred, ice-cooled
CUSTOM
Type
CUSTOM
Details
The coolant was removed
STIRRING
Type
STIRRING
Details
the suspension was stirred at ambient temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
carefully quenched with water (750 mL)
WASH
Type
WASH
Details
The mixture was washed with diethyl ether (2×500 mL)
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
the filter-cake washed with water (500 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in chloroform (750 mL)
WASH
Type
WASH
Details
washed with saturated brine (750 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.25 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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